1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
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Overview
Description
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique combination of functional groups, including a sec-butyl group, a difluoromethyl group, a methoxyphenyl group, and a sulfanyl group, all attached to a pyrido[2,3-d]pyrimidin-4(1H)-one core. Its structural complexity and functional diversity make it a valuable subject for study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, each requiring specific reagents and conditionsIndustrial production methods may involve the use of flow microreactor systems to ensure precise control over reaction conditions and to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes a variety of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The difluoromethyl group can be reduced to a methyl group using strong reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism by which 1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(2-METHOXYPHENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidin-4-amines: These compounds also feature a pyrimidine core and have been studied for their biological activity.
Difluoromethylated heterocycles: These compounds share the difluoromethyl group and are used in various chemical and biological applications.
Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group and are known for their diverse reactivity and applications. The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in multiple fields .
Properties
IUPAC Name |
1-butan-2-yl-5-(difluoromethyl)-7-(2-methoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O2S/c1-4-10(2)24-17-15(18(25)23-19(24)27)12(16(20)21)9-13(22-17)11-7-5-6-8-14(11)26-3/h5-10,16H,4H2,1-3H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUFGGHBVDCFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=C(C(=CC(=N2)C3=CC=CC=C3OC)C(F)F)C(=O)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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